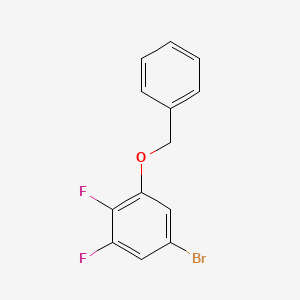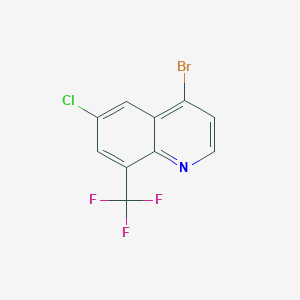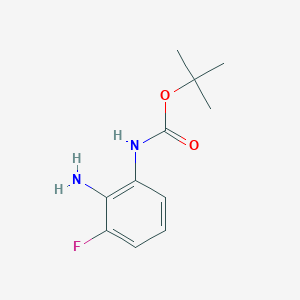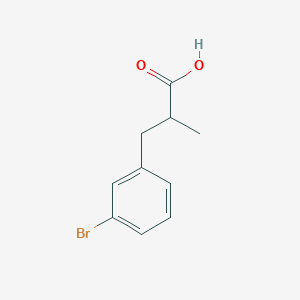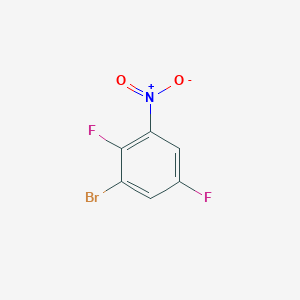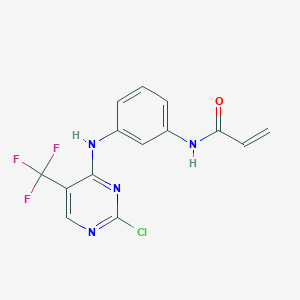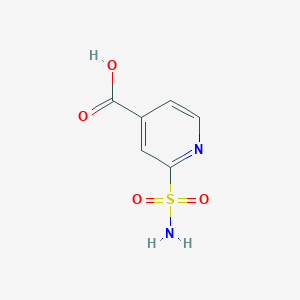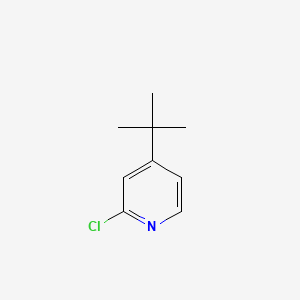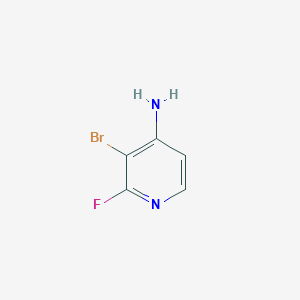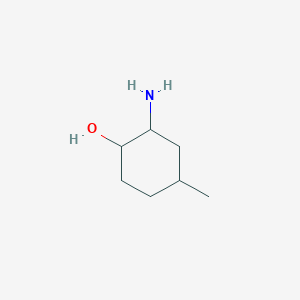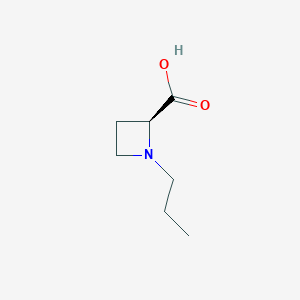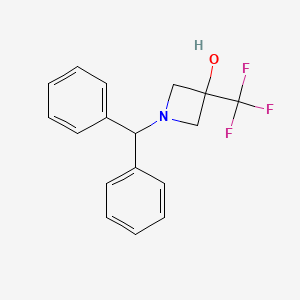
1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol
Descripción general
Descripción
1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol is a chemical compound with the CAS Number: 848192-92-7 . It has a molecular weight of 307.32 and is known to be a useful research chemical .
Physical And Chemical Properties Analysis
1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .Aplicaciones Científicas De Investigación
Medicine
In the field of medicine, 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol is explored for its potential as a precursor in the synthesis of pharmacologically active molecules. Its trifluoromethyl group is particularly of interest due to its ability to improve the bioavailability and metabolic stability of therapeutic agents .
Biotechnology
Biotechnological applications often involve the use of small molecules to modulate biological pathways1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol could serve as a building block in the design of novel enzymes or as a scaffold for developing new biosensors that detect environmental changes .
Materials Science
In materials science, this compound’s robust chemical structure could be utilized in creating polymers with unique properties, such as increased resistance to degradation or improved thermal stability, potentially useful in aerospace or automotive industries .
Environmental Science
Environmental science research could leverage 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol in the development of sensors for detecting pollutants or as an intermediate in synthesizing compounds that help in bioremediation processes .
Analytical Chemistry
Analytical chemists might investigate 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol for its use in chromatography standards or as a reagent in developing new diagnostic assays due to its distinct chemical signature .
Pharmacology
Pharmacological studies may focus on the trifluoromethyl group of 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol for drug design, as this moiety is known to interact favorably with various biological targets, leading to the development of drugs with improved efficacy .
Organic Synthesis
In organic synthesis, this compound can be employed in the construction of complex molecular architectures. Its rigid azetidine ring provides a versatile framework for the introduction of various functional groups, enabling the synthesis of a wide array of organic molecules .
Agriculture
Agricultural research might utilize 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol in the synthesis of new pesticides or herbicides. The compound’s structural elements could be key in developing agents that target specific pests or weeds without affecting crops .
Safety And Hazards
Safety information for 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol indicates that it may cause skin irritation or serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
1-benzhydryl-3-(trifluoromethyl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO/c18-17(19,20)16(22)11-21(12-16)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,22H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGVLWJKPPOWCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00727381 | |
| Record name | 1-(Diphenylmethyl)-3-(trifluoromethyl)azetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol | |
CAS RN |
848192-92-7 | |
| Record name | 1-(Diphenylmethyl)-3-(trifluoromethyl)azetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


